S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate
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Overview
Description
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate is an organic compound that contains a sulfuric (thio-/dithio-) acid group, a secondary amine, and a six-membered ring. This compound is characterized by its complex structure, which includes 27 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate typically involves multiple steps. The process begins with the preparation of the 2-ethyl-2-(3-methylcyclohexyl)ethylamine intermediate. This intermediate is then reacted with ethylene oxide to form the corresponding ethyleneamine derivative. Finally, the ethyleneamine derivative is treated with thiosulfuric acid to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The secondary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted amines and thiosulfates.
Scientific Research Applications
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, the secondary amine group can participate in hydrogen bonding and electrostatic interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl sulfate
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl sulfonate
- S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiocyanate
Uniqueness
S-2-(((2-Ethyl-2-(3-methylcyclohexyl))ethyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfuric (thio-/dithio-) acid and secondary amine groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
21226-94-8 |
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Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(2S)-N-(2-hydroxysulfonothioyloxyethyl)-2-(3-methylcyclohexyl)butan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-3-12(13-6-4-5-11(2)9-13)10-14-7-8-17-19(15,16)18/h11-14H,3-10H2,1-2H3,(H,15,16,18)/t11?,12-,13?/m1/s1 |
InChI Key |
YXJSRDFVGFYGHO-OTTFEQOBSA-N |
Isomeric SMILES |
CC[C@H](CNCCOS(=O)(=S)O)C1CCCC(C1)C |
Canonical SMILES |
CCC(CNCCOS(=O)(=S)O)C1CCCC(C1)C |
Origin of Product |
United States |
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